molecular formula C14H23N B1488255 (3,3-Dimethylbutan-2-yl)[(4-methylphenyl)methyl]amine CAS No. 1566379-09-6

(3,3-Dimethylbutan-2-yl)[(4-methylphenyl)methyl]amine

Cat. No. B1488255
CAS RN: 1566379-09-6
M. Wt: 205.34 g/mol
InChI Key: JJMHVNVYEWDQKS-UHFFFAOYSA-N
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Description

(3,3-Dimethylbutan-2-yl)[(4-methylphenyl)methyl]amine, also known as DMBA, is an organic compound with a complex molecular structure. It is structurally related to methylhexanamine where a butyl group replaces the pentyl group .


Synthesis Analysis

(S)- (+)-3,3-Dimethyl-2-butylamine may be used in the preparation of methyl 3′- { [ (2 S -3,3-dimethylbutan-2-yl]carbamoyl]-2,2′-binaphthalene-3-carboxylate N, N - (S)-bis (diphenylphosphanyl)-3,3-dimethyl-2-butylamine .


Molecular Structure Analysis

The molecular formula of DMBA is C14H23N. It is an aliphatic amine . The InChI code is 1S/C7H17N/c1-6 (8-5)7 (2,3)4/h6,8H,1-5H3 .


Physical And Chemical Properties Analysis

DMBA has a molecular weight of 205.34 g/mol. It is a liquid at room temperature . The IUPAC name is N,3,3-trimethyl-2-butanamine .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound has been involved in studies exploring synthetic pathways and chemical reactions. For instance, research on the Stevens rearrangement of ammonium salts highlighted the transformation of certain ammonium salts into allenic aminoketones, showcasing the compound's role in synthetic organic chemistry (Manukyan, 2015). Another study detailed the synthesis of allenic diamines via Stevens rearrangement, further demonstrating the compound's utility in organic synthesis (D’hooghe, Van Driessche, & Kimpe, 2009).

Corrosion Inhibition

The inhibitive action of bipyrazolic type organic compounds, including derivatives similar to the compound , was studied for corrosion protection of pure iron in acidic media. These compounds demonstrated significant efficiency as corrosion inhibitors, indicating potential applications in materials science and engineering (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Catalysis and Organic Transformations

Research into enantioselective olefin epoxidation has employed derivatives of the compound as catalysts, achieving high enantioselectivity in the epoxidation of unfunctionalized olefins. This work showcases the compound's relevance in asymmetric synthesis and catalysis (Vachon, Lauper, Ditrich, & Lacour, 2006).

Safety And Hazards

DMBA is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 - Eye Dam. 1 - Flam. Liq. 2 - Skin Corr. 1B . It has hazard statements H226, H302, H312, H314, H332, H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

3,3-dimethyl-N-[(4-methylphenyl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-11-6-8-13(9-7-11)10-15-12(2)14(3,4)5/h6-9,12,15H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMHVNVYEWDQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3-Dimethylbutan-2-yl)[(4-methylphenyl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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